molecular formula C16H19N3O2 B12713316 4-Piperidinol, 1-(6-(4-methoxyphenyl)-3-pyridazinyl)- CAS No. 93181-98-7

4-Piperidinol, 1-(6-(4-methoxyphenyl)-3-pyridazinyl)-

Cat. No.: B12713316
CAS No.: 93181-98-7
M. Wt: 285.34 g/mol
InChI Key: IFJMWVNASFYBDY-UHFFFAOYSA-N
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Description

4-Piperidinol, 1-(6-(4-methoxyphenyl)-3-pyridazinyl)- is a chemical compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of a piperidinol group attached to a pyridazinyl ring, which is further substituted with a methoxyphenyl group. The unique structure of this compound makes it a subject of study for its potential pharmacological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinol, 1-(6-(4-methoxyphenyl)-3-pyridazinyl)- typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenyl hydrazine with a suitable pyridazine derivative under controlled conditions to form the pyridazinyl intermediate. This intermediate is then reacted with piperidinol under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Piperidinol, 1-(6-(4-methoxyphenyl)-3-pyridazinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Piperidinol, 1-(6-(4-methoxyphenyl)-3-pyridazinyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Piperidinol, 1-(6-(4-methoxyphenyl)-3-pyridazinyl)- involves its interaction with specific molecular targets. It is believed to act as a non-competitive antagonist at NMDA receptors, which are involved in synaptic transmission and plasticity in the central nervous system. By blocking these receptors, the compound may exert anticonvulsant and neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)-4-piperidinol
  • 4-(4-Chloro-3-(trifluoromethyl)-phenyl)-4-piperidinol

Uniqueness

Compared to similar compounds, 4-Piperidinol, 1-(6-(4-methoxyphenyl)-3-pyridazinyl)- is unique due to its specific substitution pattern and the presence of the pyridazinyl ring

Properties

CAS No.

93181-98-7

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidin-4-ol

InChI

InChI=1S/C16H19N3O2/c1-21-14-4-2-12(3-5-14)15-6-7-16(18-17-15)19-10-8-13(20)9-11-19/h2-7,13,20H,8-11H2,1H3

InChI Key

IFJMWVNASFYBDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCC(CC3)O

Origin of Product

United States

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